molecular formula C17H19NO4 B12187974 N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide

Cat. No.: B12187974
M. Wt: 301.34 g/mol
InChI Key: MWUJAUCOQKUMTP-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide is an organic compound with a complex structure that includes both methoxyphenoxy and phenoxyacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide typically involves the reaction of 4-methoxyphenol with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with phenoxyacetyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
  • N-(2-Chlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide

Uniqueness

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide is unique due to its specific combination of methoxyphenoxy and phenoxyacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C17H19NO4/c1-20-14-7-9-16(10-8-14)21-12-11-18-17(19)13-22-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

MWUJAUCOQKUMTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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